2-Chloro-6-(4-phenoxyphenyl)pyrazine
Description
2-Chloro-6-(4-phenoxyphenyl)pyrazine is a pyrazine derivative featuring a chlorine atom at position 2 and a 4-phenoxyphenyl group at position 5. Pyrazines are nitrogen-containing heterocycles known for their versatility in pharmaceuticals, agrochemicals, and materials science . The 4-phenoxyphenyl substituent introduces aromatic bulkiness, which may influence solubility, reactivity, and biological interactions compared to simpler pyrazine derivatives.
Properties
IUPAC Name |
2-chloro-6-(4-phenoxyphenyl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-16-11-18-10-15(19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHKFOJDLJXNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CN=CC(=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-phenoxyphenyl)pyrazine typically involves the reaction of 2-chloropyrazine with 4-phenoxyphenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-phenoxyphenyl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the pyrazine ring can be reduced under specific conditions.
Coupling Reactions: The compound can participate in further Suzuki-Miyaura couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation: Quinones and other oxidized derivatives of the phenoxy group.
Reduction: Reduced pyrazine derivatives.
Scientific Research Applications
2-Chloro-6-(4-phenoxyphenyl)pyrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-phenoxyphenyl)pyrazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it could bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-chloro-6-(4-phenoxyphenyl)pyrazine and related compounds:
Key Observations :
- Aromatic vs. Aliphatic Substituents: The 4-phenoxyphenyl group enhances aromaticity and steric hindrance compared to smaller groups like fluorine (4-fluorophenyl) or aliphatic amines (piperazinyl, pyrrolidinyl). This likely reduces aqueous solubility but may improve binding to hydrophobic targets .
- Impact of Heteroatoms : Piperazinyl and pyrrolidinyl groups introduce basic nitrogen atoms, enhancing solubility in polar solvents and enabling salt formation (e.g., hydrochloride salts) for pharmaceutical formulations .
Biological Activity
2-Chloro-6-(4-phenoxyphenyl)pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
Molecular Formula: CHClNO
Molecular Weight: 236.67 g/mol
CAS Number: 361436-96-6
The compound features a pyrazine ring substituted with a chlorine atom and a phenoxyphenyl group, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties: Studies have shown that pyrazine derivatives can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated cytotoxic effects against breast cancer cell lines by inducing apoptosis and cell cycle arrest .
- Enzyme Inhibition: The compound may interact with specific enzymes, potentially acting as an inhibitor. This mechanism is crucial for developing therapeutics targeting various diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis: Research suggests that pyrazine derivatives can trigger apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases .
- Cell Cycle Arrest: The compound has been associated with cell cycle arrest in the G0/G1 phase, leading to reduced cell viability .
- Inhibition of Proliferation: In vitro studies indicate that the compound reduces cell viability significantly at higher concentrations (IC50 values observed around 50-100 μM) .
Study 1: Anticancer Activity
A study focused on the anticancer properties of pyrazine derivatives similar to this compound reported significant cytotoxicity against MDA-MB-468 breast cancer cells. The most active derivative showed IC50 values of 14.97 μM after 24 hours, indicating potent anti-proliferative effects .
Study 2: Enzyme Interaction
Another investigation examined the interaction of pyrazine derivatives with specific enzymes involved in cancer progression. The study highlighted that these compounds could bind to enzyme active sites, inhibiting their function and thus contributing to their anticancer activity .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other related compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chlorine and phenoxy group | Anticancer, enzyme inhibition |
| 2-Methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine | Methoxy group | Induces apoptosis in leukemia cells |
| Pyrazole derivatives | Various substitutions | Cytotoxic effects in multiple cancer types |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
